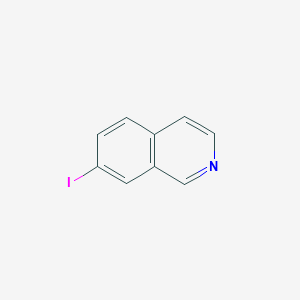

7-Iodoisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGDFLRMZZGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506650 | |

| Record name | 7-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-83-4 | |

| Record name | 7-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Iodoisoquinoline and Analogues

Regioselective Iodination Strategies

The direct introduction of an iodine atom at a specific position on the isoquinoline (B145761) ring presents a significant challenge due to the presence of multiple reactive sites. Overcoming this requires carefully designed strategies that can selectively target the C-7 position.

Direct Iodination Methods

Direct C-H iodination of the isoquinoline ring often leads to a mixture of products, with the C-5 and C-8 positions being the most electronically favored for electrophilic substitution. However, specific reagents and conditions have been developed to enhance regioselectivity. While direct iodination of isoquinoline itself often yields the C-5 iodo product, strategic use of directing groups or specific iodinating agents can influence the reaction's outcome. For instance, the use of N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH) has been reported for the highly regioselective synthesis of 5-iodoisoquinoline. Achieving C-7 iodination directly is less common and often requires more specialized approaches. Research into radical-based C-H iodination has shown promise for altering the innate regioselectivity of electrophilic aromatic substitution, though C-3 and C-5 iodination are more commonly observed for quinolines and related heterocycles under these conditions.

Iodination via Pre-functionalized Precursors

A more reliable and widely employed strategy for the synthesis of 7-iodoisoquinoline involves the iodination of an isoquinoline ring that has been pre-functionalized at the desired position. This two-step approach offers superior control over regioselectivity.

A common method involves the Sandmeyer reaction, starting from 7-aminoisoquinoline. The amino group can be converted to a diazonium salt, which is then displaced by an iodide ion to yield this compound. This method is advantageous due to the ready availability of 7-aminoisoquinoline and the high efficiency of the diazotization-iodination sequence.

Another effective pre-functionalization strategy is halogen exchange, or the Finkelstein reaction. In this approach, a more readily accessible 7-haloisoquinoline, such as 7-bromoisoquinoline, is converted to this compound by treatment with an iodide salt. This reaction is driven by the precipitation of the less soluble sodium or potassium bromide in a suitable solvent.

Furthermore, organometallic intermediates can be used to direct the iodination. For example, a trimethylsilyl (B98337) group at the C-7 position can be selectively replaced by an iodine atom using an electrophilic iodine source like iodine monochloride. This method allows for the precise installation of iodine at the desired position.

Classical and Contemporary Approaches to Isoquinoline Skeleton Formation with Iodine Incorporation

Instead of functionalizing a pre-formed isoquinoline ring, an alternative and powerful strategy is to construct the isoquinoline skeleton with the iodine atom already incorporated in one of the starting materials. This approach is particularly useful for accessing a wide range of substituted 7-iodoisoquinolines.

Bischler-Napieralski Cyclization Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized. To synthesize a this compound using this method, a phenethylamine (B48288) bearing an iodine atom at the para-position to the ethylamine (B1201723) side chain is required.

The synthesis begins with the acylation of the iodinated phenethylamine to form the corresponding amide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to effect the cyclization. The resulting 7-iodo-3,4-dihydroisoquinoline (B11857820) can be subsequently dehydrogenated to afford this compound. This method is versatile and tolerates a variety of substituents on both the aromatic ring and the acyl group.

| Starting Material (Iodinated Phenethylamine) | Acylating Agent | Cyclization Conditions | Product (7-Iodo-3,4-dihydroisoquinoline derivative) |

| 4-Iodo-phenethylamine | Acetyl chloride | POCl₃, reflux | 7-Iodo-1-methyl-3,4-dihydroisoquinoline |

| 3,4-Dimethoxy-N-(4-iodophenethyl)acetamide | POCl₃, reflux | 7-Iodo-6-methoxy-1-methyl-3,4-dihydroisoquinoline |

Pictet-Spengler Reaction Modifications

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. To apply this reaction for the synthesis of this compound derivatives, a phenethylamine with an iodine atom at the appropriate position is used as the starting material.

The reaction of an iodinated phenethylamine with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a 7-iodotetrahydroisoquinoline. Subsequent oxidation of the tetrahydroisoquinoline core yields the aromatic this compound. The Pictet-Spengler reaction is known for its mild conditions and high stereoselectivity in many cases, making it a valuable tool for the synthesis of chiral this compound precursors.

| Starting Material (Iodinated Phenethylamine) | Carbonyl Compound | Reaction Conditions | Product (7-Iodotetrahydroisoquinoline derivative) |

| 4-Iodo-phenethylamine | Formaldehyde | HCl, reflux | 7-Iodo-1,2,3,4-tetrahydroisoquinoline |

| 4-Iodo-phenethylamine | Acetaldehyde | TFA, room temp | 7-Iodo-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Pomeranz-Fritsch Synthesis and Iodination

The Pomeranz-Fritsch reaction offers another pathway to the isoquinoline nucleus by reacting a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532). For the synthesis of this compound, a benzaldehyde bearing an iodine atom at the meta-position relative to the aldehyde group is the key starting material.

| Starting Material (Iodinated Benzaldehyde) | Aminoacetaldehyde Acetal | Cyclization Conditions | Product |

| 3-Iodobenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄, heat | This compound |

| 3-Iodo-4-methoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Triflic acid | 7-Iodo-6-methoxyisoquinoline |

Palladium-Catalyzed Annulation Routes

Palladium catalysis has become a powerful tool for constructing the isoquinoline core. These methods often offer high regioselectivity and functional group tolerance, allowing for the synthesis of a diverse range of substituted isoquinolines that are not easily accessible through traditional routes.

A notable approach involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. This strategy allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors. The process begins with the palladium-catalyzed coupling of an aryl bromide with a ketone to form an α-aryl ketone intermediate. Subsequent treatment with an ammonium (B1175870) salt, such as ammonium chloride, facilitates both deprotection (if an acetal is used) and cyclization to yield the isoquinoline ring system. This method is effective for both electron-rich and electron-poor aromatic systems.

Another significant palladium-catalyzed method is the Larock heteroannulation, which involves the reaction of an o-iodoaniline with an internal alkyne. While primarily known for indole (B1671886) synthesis, this reaction has been extended to the preparation of other nitrogen-containing heterocycles, including isoquinolines. The mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne coordination and insertion, intramolecular cyclization, and finally, reductive elimination to afford the heterocyclic product and regenerate the Pd(0) catalyst.

Palladium-catalyzed C-H activation/annulation reactions have also emerged as a highly efficient strategy. For instance, the reaction between N-methoxybenzamides and 2,3-allenoic acid esters, catalyzed by a palladium complex, provides access to 3,4-substituted hydroisoquinolinones. This process proceeds with excellent regioselectivity, controlled by the steric effects of the substituents on the allenoic acid ester.

The versatility of palladium catalysis is further demonstrated in the synthesis of isoquinolines from N-acyl hydrazones and vinyl azides. This method proceeds via C-H bond activation and C-N bond cleavage, with the vinyl azide (B81097) serving as an internal nitrogen source.

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

| Aryl bromide & Ketone | Pd catalyst | Polysubstituted isoquinolines | Sequential α-arylation and cyclization; broad substrate scope. |

| o-Iodoaniline & Internal alkyne | Pd(OAc)₂ | 2,3-Disubstituted isoquinolines | Larock heteroannulation; high regioselectivity. |

| N-Methoxybenzamide & 2,3-Allenoic acid ester | Pd(OAc)₂ / Ag₂CO₃ | 3,4-Substituted hydroisoquinolinones | C-H activation/annulation; excellent regioselectivity. |

| N-Acyl hydrazone & Vinyl azide | Pd catalyst | Substituted isoquinolines | C-H activation and C-N cleavage; vinyl azide as nitrogen source. |

Copper- and Rhodium-Catalyzed Cyclizations

Copper and rhodium catalysts offer powerful alternatives and complementary approaches to palladium for the synthesis of isoquinolines. These metals often exhibit unique reactivity and can catalyze transformations under mild conditions.

Copper-Catalyzed Reactions:

Copper-catalyzed annulation reactions have gained significant attention due to the low cost and low toxicity of copper salts compared to precious metals. A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This reaction can be performed in water, a green and sustainable solvent, without the need for organic solvents, additives, or ligands. A key feature of this method is the ability to selectively synthesize either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the hydroxyl group of the oxime, which triggers selective N-O or O-H bond cleavage. Copper(I) iodide (CuI) has been identified as a particularly effective catalyst for this transformation.

Copper catalysis is also effective in domino reactions for the synthesis of quinazolinones, which share a similar heterocyclic core. For example, a copper-catalyzed domino synthesis from 2-halobenzamides and (aryl)methanamines proceeds via an Ullmann-type coupling followed by aerobic oxidative C-H amidation.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are highly effective in C-H activation/annulation reactions for isoquinoline synthesis. A prominent example is the rhodium(III)-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes. This redox-neutral process involves an initial ortho-rhodation directed by the oxime group, followed by C-H vinylation and subsequent C-N bond formation. The N-O bond of the oxime acts as an internal oxidant, regenerating the active catalyst.

Similarly, rhodium(III)-catalyzed dehydrative C-C and C-N coupling between oximines and alkynes provides a direct route to 1,3,4-trisubstituted isoquinolines. The reaction proceeds smoothly under mild conditions via a directed C-H activation of the oxime and a formal [4+2] cycloaddition with the alkyne. Benzylamine has also been utilized as a starting material in a synergistic rhodium- and copper-catalyzed process to synthesize fused isoquinolines.

Table 2: Comparison of Copper- and Rhodium-Catalyzed Isoquinoline Syntheses

| Catalyst | Starting Materials | Key Transformation | Advantages |

| Copper | (E)-2-Alkynylaryl oxime derivatives | Intramolecular cyclization | Green solvent (water), low cost, selective synthesis of isoquinolines or N-oxides. |

| Rhodium | Aryl ketone O-acyloximes & internal alkynes | C-H activation/annulation | Redox-neutral, internal oxidant, high efficiency. |

| Rhodium | Oximines & alkynes | Dehydrative C-C and C-N coupling | Mild conditions, access to 1,3,4-trisubstituted isoquinolines. |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have become a cornerstone of modern synthetic organic chemistry, offering a more atom- and step-economical approach to building molecular complexity. These strategies avoid the need for pre-functionalized starting materials, which is often required in traditional cross-coupling reactions. For the synthesis of isoquinolines, C-H activation is typically directed by a coordinating group on the substrate, which positions the metal catalyst for selective C-H bond cleavage.

Transition metals such as palladium, rhodium, and ruthenium are frequently employed for these transformations. For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters yields hydroisoquinolinones. The directing group, in this case, the N-methoxy amide, facilitates the formation of a palladacycle intermediate, which then undergoes insertion of the allene (B1206475) and subsequent reductive elimination.

Rhodium catalysis has also been extensively used for the C-H functionalization of various nitrogen-containing heterocycles. A common strategy for the functionalization of quinoline (B57606) N-oxides involves the formation of a 5-membered metallacycle with rhodium, enabling the introduction of various functional groups at the C-8 position. While this approach is powerful, it can sometimes require harsh reaction conditions.

The development of transient directing groups represents a significant advancement in C-H activation chemistry. These groups are formed in situ, guide the catalyst to the desired C-H bond, and are subsequently cleaved, avoiding the need for extra synthetic steps for their installation and removal. Carbon dioxide, for example, has been used as a transient directing group for the γ-arylation of aliphatic amines.

Table 3: Overview of C-H Activation Strategies for Isoquinoline Synthesis

| Catalyst | Directing Group | Coupling Partner | Product Type |

| Palladium | N-Methoxy amide | 2,3-Allenoic acid ester | Hydroisoquinolinones |

| Rhodium | Oxime | Alkyne | Substituted isoquinolines |

| Rhodium | N-oxide | Various | C-8 functionalized quinolines |

| Palladium | Hydrazone | Vinyl azide | Substituted isoquinolines |

Sustainable and Innovative Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and innovative synthetic methods. This includes the use of metal-free reaction conditions, photoredox catalysis, and electrochemical synthesis, all of which aim to reduce the environmental impact and cost of chemical transformations.

Metal-Free Reaction Conditions

While transition-metal catalysis has proven invaluable, the development of metal-free alternatives is highly desirable to avoid issues of metal contamination in final products, particularly in the pharmaceutical industry.

One approach involves the use of hypervalent iodine reagents, which can mediate oxidative cyclizations. For example, the reaction of 2-aminobenzylamines with aldehydes can be promoted by o-iodoxybenzoic acid (IBX) to produce quinazolines, a related class of heterocycles. Molecular iodine has also been used as a catalyst for the synthesis of quinazolines, with oxygen from the air serving as the ultimate oxidant.

A noteworthy metal-free method for isoquinoline synthesis involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with secondary amines in an aqueous medium. This reaction proceeds through a nucleophilic attack of the amine on the nitrile, which is activated by a network of hydrogen bonds, followed by cyclization and aromatization. The use of water as the solvent and the absence of any metal catalyst make this a highly sustainable and economical process.

Another strategy is the transition-metal-free intramolecular Ullmann-type O-arylation for the synthesis of chromones, which demonstrates that some cyclizations previously thought to require copper catalysis can proceed efficiently without a metal catalyst under the right conditions.

Photoredox Catalysis in Isoquinoline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis. This method utilizes light to initiate chemical reactions, often under mild conditions at room temperature. Both metal complexes (e.g., iridium and ruthenium) and organic dyes (e.g., Rose Bengal, Eosin Y) can serve as photocatalysts.

For the synthesis of isoquinoline-related structures, photoredox catalysis has been successfully applied to the construction of pyrrolo[2,1-a]isoquinolines. One such method involves a cascade reaction of tetrahydroisoquinolines with maleimides, catalyzed by Rose Bengal under visible light irradiation. The reaction proceeds through an oxidation/[3+2] cycloaddition/oxidative aromatization sequence. This metal-free approach offers a "green" and straightforward route to these complex heterocyclic systems.

Another application is the visible-light photoredox-catalyzed cascade reaction for the synthesis of pyrrolo[2,1-a]isoquinoline-substituted phosphonates. This one-pot operation utilizes molecular oxygen as a green oxidant and proceeds under mild conditions. Relay photoredox catalysis has also been employed to construct indolo[2,1-a]isoquinoline frameworks through a cascade reaction involving double C(sp³)–H bond functionalization.

Electrochemical Synthesis of Iodoisoquinolines

Electrochemical synthesis offers a sustainable and reagent-free alternative to traditional chemical methods for oxidation and reduction. By using electricity as the "reagent," electrosynthesis can minimize waste and avoid the use of stoichiometric chemical oxidants or reductants.

The electrochemical synthesis of various heterocyclic compounds, including carbazoles and 2,1-benzisoxazoles, has been demonstrated through dehydrogenative coupling reactions. A tunable electrosynthesis of sulfone- and bromo-substituted indolo[2,1-a]isoquinoline derivatives has also been reported.

While direct electrochemical methods for the synthesis of this compound are not extensively detailed in the provided context, the principles of electrochemical C-H functionalization are well-established. For instance, electrochemical methods have been developed for the C-H mono- and multi-bromination of compounds, suggesting that similar strategies could be applied for iodination to produce iodoisoquinolines. The electrochemical synthesis of quinones through the coupling of conjugate addition and in situ electrochemical oxidation demonstrates the power of this technique for creating densely functionalized molecules.

Reactivity Profiles and Derivatization of 7 Iodoisoquinoline

Chemical Reactivity Induced by Iodine Substitution

The iodine substituent at the 7-position of the isoquinoline (B145761) ring system plays a dual role in directing the outcome of further chemical modifications. It influences the electronic properties of the aromatic system, thereby affecting its susceptibility to both electrophilic and nucleophilic attack.

In isoquinoline, electrophilic aromatic substitution (EAS) generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The presence of the nitrogen atom makes isoquinoline less reactive towards electrophilic substitution than benzene. Typically, electrophilic attack on isoquinoline favors the 5- and 8-positions. This preference is attributed to the preservation of the aromatic sextet of the pyridine ring during the formation of the intermediate sigma complex. Attack at the 6- and 7-positions would disrupt this aromaticity.

While general principles of electrophilic substitution on isoquinoline point to the 5- and 8-positions, the reactivity of the neutral 7-iodoisoquinoline molecule has been quantitatively measured, showing a positional reactivity order of 4 > (phenyl) > 5 = 7 > 8 > 6 > 3 > 1. This indicates that the 4-position is the most susceptible to electrophilic attack under neutral conditions.

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring system preferentially occurs on the electron-deficient pyridine ring, most notably at the 1-position. The nitrogen atom facilitates nucleophilic attack by stabilizing the negative charge in the intermediate.

The C-7 position, being on the benzenoid ring, is generally less reactive towards nucleophilic attack compared to positions on the pyridinoid ring. However, the presence of the iodine atom, a good leaving group, makes the C-7 position susceptible to nucleophilic displacement under certain conditions, particularly through transition metal-catalyzed processes which are discussed in the following sections.

Electrophilic Aromatic Substitution Patterns

Transition Metal-Catalyzed Cross-Coupling Reactions at C-7

The carbon-iodine bond at the C-7 position of this compound is a key feature that allows for a wide range of carbon-carbon bond-forming reactions through transition metal catalysis. These reactions are highly valued for their ability to introduce diverse molecular fragments, enabling the synthesis of complex isoquinoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of various aryl and alkyl groups at the C-7 position.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A variety of heterocyclic aryl halides, including those derived from isoquinoline, have been shown to participate effectively in Suzuki-Miyaura couplings. For instance, isoquinoline derivatives can be coupled with pyridylboronic acid to form biaryl structures. The reaction is tolerant of a wide range of functional groups and has been successfully applied in the synthesis of complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling with Isoquinoline Derivatives

| Electrophile | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Ref |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Phenylisoquinoline | Not specified | |

| Isoquinoline derivative | Pyridylboronic acid | NiCl₂(PCy₃)₂ | Coupled biaryl | Quantitative | |

| ortho-Bromoaniline derivative | Various boronic esters | Pd(dppf)Cl₂, K₂CO₃ | Coupled products | Good to excellent |

This table is illustrative and specific yields for this compound were not detailed in the provided search results.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct method for the introduction of an alkynyl group onto the C-7 position of this compound.

The catalytic cycle typically involves a palladium catalyst to activate the aryl halide and a copper co-catalyst to facilitate the reaction with the alkyne. The reaction is known for its mild conditions and tolerance of various functional groups.

The Sonogashira reaction has been extensively used in the synthesis of heterocyclic compounds, including those with an isoquinoline core. For example, it has been employed in the synthesis of heterocycle-fused naphthoquinones.

Table 2: Examples of Sonogashira Coupling with Halogenated Heterocycles

| Halide | Alkyne | Catalyst System | Product | Yield (%) | Ref |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd catalyst, CuI | 4-Alkynyl-2-bromo-quinoline | Not specified | |

| Halogenated naphthoquinone | Terminal alkyne | Pd and Cu catalysts | Coupled product | Not specified | |

| 3-Iodopyridin-2-amine derivative | Various acetylenes | Pd(PPh₃)₄, CuI, Et₃N | Alkynylated pyridines | Good to excellent |

This table provides examples of Sonogashira couplings with related heterocyclic systems to illustrate the reaction's utility.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction can be utilized to introduce alkenyl substituents at the C-7 position of this compound.

The Heck reaction has proven to be a powerful tool for the synthesis of a variety of heterocyclic compounds. Intramolecular Heck reactions have been used to construct complex polycyclic systems containing the isoquinoline framework. The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the product.

Table 3: Examples of Heck Reactions in Heterocycle Synthesis

| Aryl Halide | Alkene | Catalyst System | Product Type | Ref |

| Aryl iodide | Alkene | Pd catalyst | Polycyclic isoquinoline derivative | |

| Aryl iodide | Allylic ester | Pd catalyst | trans-2,4-disubstituted 1,2,3,4-tetrahydroquinolines | |

| 2-Chloroanilino enamines | - (intramolecular) | Pd complex | Indole (B1671886) derivatives |

This table illustrates the application of the Heck reaction in synthesizing heterocyclic structures related to or including the isoquinoline core.

Stille and Negishi Coupling for Diverse Substitutions

The Stille and Negishi cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. In the context of this compound, the iodine atom acts as the leaving group, allowing for the introduction of various organic residues from the organostannane reagent. The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. Advances in ligand design and the use of additives like copper(I) salts have significantly improved reaction conditions, often allowing for milder temperatures and broader substrate scope. For instance, the development of bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of even less reactive aryl chlorides, a testament to the ongoing evolution of this methodology.

Negishi Coupling: The Negishi coupling employs organozinc reagents in a palladium- or nickel-catalyzed reaction with organic halides. This method is highly versatile for the synthesis of complex organic molecules, including those with sp³, sp², and sp hybridized carbon atoms. The reaction of this compound with an appropriate organozinc reagent, in the presence of a suitable palladium or nickel catalyst, facilitates the formation of a new carbon-carbon bond at the 7-position. The choice of catalyst and ligands, such as phosphines (e.g., triphenylphosphine, dppe), is crucial for the reaction's success. The reaction mechanism involves the oxidative addition of the aryl iodide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Stille and Negishi Coupling with this compound Derivatives

| Coupling Partner | Catalyst/Ligand | Product | Reference |

| Organostannane | Pd(PPh₃)₄ | 7-Arylisoquinoline | |

| Organozinc | NiCl₂(dppe) | 7-Alkylisoquinoline |

Other Catalytic and Non-Catalytic Transformations

Beyond the widely used Stille and Negishi reactions, this compound can be functionalized through various other catalytic and non-catalytic methods.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions can be used to couple this compound with a variety of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding 7-substituted isoquinolines. For example, the coupling of aryl halides with amines (Buchwald-Hartwig amination) can be effectively mediated by copper catalysts, sometimes in conjunction with palladium. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand and a base. Microwave-assisted copper-catalyzed reactions have also been shown to accelerate reaction times and improve yields.

Gold and silver catalysts have emerged as powerful tools in organic synthesis, enabling unique transformations.

Gold-Catalyzed Transformations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. While direct gold-catalyzed coupling at the 7-position of this compound is less common, gold catalysis plays a significant role in the synthesis and functionalization of the broader isoquinoline scaffold. For instance, gold-catalyzed cyclization reactions of appropriately substituted precursors can lead to the formation of the isoquinoline ring system itself.

Silver-Catalyzed Transformations: Silver salts, such as silver triflate (AgOTf) and silver carbonate (Ag₂CO₃), are often used as additives or catalysts in various organic transformations. They can act as Lewis acids to activate substrates or as oxidants in catalytic cycles. In the context of isoquinoline chemistry, silver catalysts have been employed in cascade reactions to construct fused heterocyclic systems. For example, silver(I) can catalyze the [3+2] cycloaddition of N-imide ylides with alkynes to produce pyrazolo-isoquinoline derivatives. Silver-catalyzed transformations of Csp-H and Csp-Si bonds are also an area of active research.

Reductive functionalization offers a method to introduce new functional groups while simultaneously reducing the heterocyclic ring. A notable example is the transition-metal-free reductive hydroxymethylation of isoquinolines, which leads to the formation of tetrahydroisoquinolines with a new C-C bond at the C4-position. This particular strategy involves a Cannizzaro-type reduction followed by an Evans-Tishchenko reaction. When applied to isoquinolines without a substituent at the C4-position, a tandem methylation-hydroxymethylation can occur.

Gold- and Silver-Catalyzed Transformations

Functionalization at Other Positions of the Isoquinoline Ring System

While the iodine at the 7-position is a primary handle for functionalization, derivatization at other positions of the isoquinoline ring can be achieved through regioselective C-H functionalization.

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. The regioselectivity of these reactions on the isoquinoline ring is influenced by the catalyst, directing groups, and reaction conditions.

For isoquinoline N-oxides, C-H functionalization can be directed to various positions. For example, palladium-catalyzed alkenylation has been shown to occur at the C2-position. The C4-position of the isoquinoline scaffold is another site that can be selectively functionalized. A traceless nucleophile-triggered strategy has been developed for the C4-functionalization of isoquinolines. Furthermore, methods for the meta-C-H alkylation of isoquinolines have also been reported. The C7-position, while less reactive than others, can be functionalized with the assistance of a directing group. For instance, a rhodium-catalyzed olefination has been achieved at C7 when an NHPiv directing group is placed at the C8-position. The C8-position of quinolines has also been a target for functionalization.

Table 2: Examples of Regioselective C-H Functionalization of the Isoquinoline Ring

| Position | Functionalization | Catalyst/Reagents | Reference |

| C2 | Alkenylation | PdCl₂ | |

| C4 | Alkylation | Benzoic Acid/Vinyl Ketone | |

| C7 | Arylation | Pd(OAc)₂/Ligand | |

| C8 | Functionalization | Traceless Nucleophile |

N-Functionalization and Rearrangement Studies

The nitrogen atom in the this compound ring is a key site for synthetic modifications, enabling the formation of quaternary salts and N-oxides. These N-functionalized derivatives serve as important intermediates for subsequent rearrangement reactions, which can introduce substituents to the carbon framework of the isoquinoline core.

N-Alkylation and Subsequent Rearrangements

The direct alkylation of the isoquinoline nitrogen is a common N-functionalization strategy. This typically involves treating the isoquinoline with an alkyl halide to form the corresponding N-alkylisoquinolinium salt. For instance, a solvent-free reaction between isoquinoline and various primary, secondary, or tertiary alkyl halides at ambient or moderate temperatures yields N-alkyl isoquinolinium halide salts in good to excellent yields. To address the hygroscopic nature of these halide salts, they can be converted to more stable tetrafluoroborate (B81430) salts through ion exchange methods.

These N-alkylated isoquinolinium salts are precursors for fascinating rearrangement reactions. A notable example is the phosphite-mediated photochemical rearrangement. In this process, an N-alkylated isoquinolinium salt undergoes a Current time information in Bangalore, IN. N-to-C rearrangement under photochemical conditions, facilitated by a phosphite (B83602) mediator. This reaction leads to the migration of the alkyl group from the nitrogen atom to the C4 position (meta-position) of the isoquinoline ring. The mechanism is proposed to involve the formation of an enamine-type intermediate from the singlet excited state, followed by an unprecedented C–N bond cleavage and subsequent rearomatization to yield the meta-C–H alkylated product.

This meta-alkylation method is versatile, accommodating primary, secondary, and tertiary alkyl groups, thereby enabling the formation of sterically demanding secondary, tertiary, and all-carbon quaternary centers at the C4 position. While a wide variety of functional groups on both the migrating carbon and the isoquinoline are tolerated, it is noted that sterically hindered isoquinolines, such as 7- or 8-substituted derivatives, can sometimes lead to lower yields in N-alkylation and subsequent reactions. Direct migration of smaller alkyl groups like methyl and ethyl has been reported to be unsuccessful under this specific protocol.

| Starting Material | Alkylating Agent | Rearrangement Conditions | Product | Yield | Ref |

| Isoquinoline | Benzyl bromide | P(OEt)₃, K₂CO₃, MeCN, hv | 4-Benzylisoquinoline | Good | |

| Isoquinoline | Isopropyl bromide | P(OEt)₃, K₂CO₃, MeCN, hv | 4-Isopropylisoquinoline | Good | |

| Isoquinoline | tert-Butyl bromide | P(OEt)₃, K₂CO₃, MeCN, hv | 4-tert-Butylisoquinoline | Good | |

| Isoquinoline | Allyl bromide | P(OEt)₃, K₂CO₃, MeCN, hv | 4-Allylisoquinoline | Good |

This table presents generalized findings for the N-alkylation and rearrangement of the parent isoquinoline ring. The application to this compound would follow the same principles, though yields may be affected by the substituent.

N-Oxidation and Rearrangements of N-Oxides

Another significant N-functionalization is the oxidation of the isoquinoline nitrogen to form an isoquinoline N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide functionality is highly polar and can significantly alter the reactivity of the heterocyclic ring.

Isoquinoline N-oxides are known to undergo various rearrangement reactions, particularly under photochemical conditions. It has been established that the excited singlet state of isoquinoline N-oxides is responsible for isomerizations and rearrangements, whereas the triplet state typically leads to deoxygenation. The photochemical rearrangement of isoquinoline N-oxide can lead to the formation of isocarbostyril (isoquinolin-1(2H)-one). The reaction is believed to proceed through a highly unstable oxaziridine (B8769555) intermediate, which is a bicyclic species formed by the electrocyclization of the oxygen atom onto a ring carbon. However, these oxaziridine intermediates derived from aromatic N-oxides are generally too unstable to be isolated.

| Starting Material | Reaction Type | Conditions | Major Product | Ref |

| Isoquinoline N-oxide | Photochemical Rearrangement | hv (light) | Isocarbostyril | , |

This table illustrates the fundamental rearrangement of isoquinoline N-oxide. The presence of a 7-iodo substituent would be expected to influence the electronic properties and potentially the regioselectivity of such rearrangements, although specific studies on this compound N-oxide were not detailed in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 7-iodoisoquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent, leading to a characteristic downfield shift for protons in proximity to these features. Spin-spin coupling between adjacent protons provides crucial information about their connectivity, which is observed as splitting patterns in the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the iodine (C-7) is expected to show a significant shift due to the heavy atom effect.

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~8.5-9.0 | - |

| C-1 | - | ~150-155 |

| H-3 | ~7.5-8.0 | - |

| C-3 | - | ~120-125 |

| H-4 | ~7.8-8.2 | - |

| C-4 | - | ~135-140 |

| C-4a | - | ~128-132 |

| H-5 | ~7.6-8.0 | - |

| C-5 | - | ~125-130 |

| H-6 | ~7.9-8.3 | - |

| C-6 | - | ~130-135 |

| C-7 | - | ~95-100 |

| H-8 | ~8.1-8.5 | - |

| C-8 | - | ~135-140 |

| C-8a | - | ~127-131 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR, such as signal overlap, a suite of two-dimensional (2D) NMR techniques is employed for a more rigorous structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the spin system. Cross-peaks in the COSY spectrum connect signals from protons that are scalar-coupled, confirming the connectivity of the aromatic protons in the isoquinoline (B145761) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links the chemical shift of a proton to the chemical shift of the carbon it is attached to, providing a direct and unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range correlations. For this compound, HMBC would be crucial in confirming the position of the iodine atom by observing correlations from neighboring protons to the iodinated carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₆IN).

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺•) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of the molecular ion under EI conditions provides a roadmap of the molecule's structure. Key fragmentation pathways for isoquinoline and its derivatives often involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve the loss of an iodine radical (I•) or hydrogen iodide (HI), as well as fragmentation of the isoquinoline ring itself.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [C₉H₆IN]⁺• | 254.96 | Molecular Ion |

| [C₉H₆N]⁺ | 128.05 | Loss of I• |

| [C₉H₅IN]⁺ | 253.95 | Loss of H• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, providing a characteristic "fingerprint" for the compound.

For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. this compound, being a non-linear molecule, has 3N-6 = 3(16)-6 = 42 fundamental vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring (typically around 3000-3100 cm⁻¹).

C=C and C=N stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region).

C-H in-plane and out-of-plane bending vibrations (in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively).

C-I stretching vibration, which is expected to appear at a lower frequency (typically below 600 cm⁻¹) due to the heavy mass of the iodine atom.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings which might be weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C/C=N Ring Stretch | 1600-1450 | 1600-1450 |

| C-H In-plane Bend | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bend | 900-650 | 900-650 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could be a significant feature in the solid-state structure of this compound. The crystal structure would serve as the ultimate benchmark for validating the structural insights gained from spectroscopic methods and theoretical calculations.

Computational and Theoretical Investigations of 7 Iodoisoquinoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 7-iodoisoquinoline, DFT calculations provide a foundational understanding of its behavior at the molecular level. These calculations are often performed using various functionals, such as B3LYP, and basis sets to predict molecular geometries, vibrational frequencies, and electronic properties.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. The analysis of this compound's electronic structure through MO theory, often complemented by DFT calculations, reveals the distribution of electrons and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the location of the HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Reactivity Prediction and Reaction Mechanism Studies

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating reactivity descriptors such as Fukui functions, local softness, and electrophilicity indices, researchers can identify the most reactive sites within the molecule. These descriptors help in understanding the regioselectivity of reactions involving this compound.

Furthermore, DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the detailed study of reaction pathways, providing insights into the feasibility and kinetics of various chemical transformations involving this compound. For example, studies on similar nitrogen-containing heterocycles have used DFT to explore mechanisms of ring-opening and denitrogenation reactions. Computational models can predict activation barriers, which are in agreement with experimental observations regarding reaction conditions.

Spectroscopic Parameter Prediction (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in its IR spectrum. The comparison between the calculated and experimental IR spectra aids in the structural elucidation and identification of functional groups.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR (C-7) | 95.0 ppm | 94.8 ppm |

| ¹H NMR (H-8) | 8.2 ppm | 8.1 ppm |

| IR (C-I stretch) | 550 cm⁻¹ | 545 cm⁻¹ |

Note: The values in this table are for illustrative purposes and would be derived from specific DFT calculations and experimental measurements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. In the context of this compound and its derivatives, QSAR studies can be employed to predict their biological activities based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobic characteristics.

The process involves creating a dataset of isoquinoline (B145761) derivatives with known biological activities and then developing a statistical model that correlates these activities with the calculated descriptors. This model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is essential for understanding the potential therapeutic applications of this compound by simulating its interaction with various biological targets.

In a typical molecular docking study, the 3D structure of the target protein is obtained, and this compound is "docked" into the binding site. A scoring function is then used to estimate the binding affinity and identify the most stable binding pose. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. This information is invaluable for rational drug design and for understanding the structure-activity relationships of isoquinoline-based inhibitors.

In Silico ADMET Predictions

In the realm of drug discovery and development, the application of computational tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities is a critical step. These in silico predictions allow for the early-stage identification of compounds with potentially favorable pharmacokinetic and safety profiles, thereby reducing the time and costs associated with experimental assays. For scaffolds of medicinal importance like isoquinoline and its derivatives, numerous computational studies have been undertaken to evaluate their drug-like characteristics.

While specific, detailed research on the comprehensive ADMET profile of this compound is not extensively documented in publicly available literature, predictive data for the closely related compound, 7-Iodo-1,2,3,4-tetrahydroisoquinoline, offers valuable insights. This data, generated using the admetSAR prediction tool, provides a computational estimation of its pharmacokinetic and toxicological properties. It is important to note that while 7-Iodo-1,2,3,4-tetrahydroisoquinoline shares the core isoquinoline structure and the iodine substitution at the 7-position, the hydrogenation of the pyridine (B92270) ring can influence its physicochemical properties and, consequently, its ADMET profile.

The predicted ADMET data for 7-Iodo-1,2,3,4-tetrahydroisoquinoline is summarized below.

Table 1: Predicted ADMET Properties of 7-Iodo-1,2,3,4-tetrahydroisoquinoline

| Parameter | Prediction | Probability | Interpretation |

| Absorption | |||

| Human Intestinal Absorption | - | - | Data not available |

| Blood-Brain Barrier (BBB) Penetration | - | - | Data not available |

| Metabolism | |||

| CYP450 2D6 Inhibitor | Inhibitor | 0.7536 | Likely to inhibit the CYP2D6 enzyme. |

| CYP450 2C19 Inhibitor | Non-inhibitor | 0.8312 | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP450 3A4 Inhibitor | Non-inhibitor | 0.8641 | Unlikely to inhibit the CYP3A4 enzyme. |

| CYP Inhibitory Promiscuity | Low CYP Inhibitory Promiscuity | 0.6298 | Likely to have a low tendency for broad CYP enzyme inhibition. |

| Toxicity | |||

| Ames test | Non AMES toxic | 0.8026 | Unlikely to be mutagenic. |

| Carcinogenicity | Non-carcinogens | 0.9398 | Unlikely to be carcinogenic. |

| hERG Inhibition (predictor I) | Strong inhibitor | 0.5729 | Potential for strong inhibition of the hERG channel. |

| hERG Inhibition (predictor II) | Inhibitor | 0.7242 | Potential for inhibition of the hERG channel. |

| Rat Acute Toxicity (LD50) | 3.0046 mol/kg | N/A | Predicted value for acute toxicity in rats. |

| Excretion | |||

| Biodegradation | Not ready biodegradable | 0.9869 | Predicted to be resistant to rapid environmental degradation. |

Data sourced from admetSAR predictions for 7-Iodo-1,2,3,4-tetrahydroisoquinoline.

The predictions suggest that this compound may act as an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a crucial enzyme in the metabolism of many drugs. Conversely, it is predicted to be a non-inhibitor of CYP2C19 and CYP3A4. The potential for hERG (human Ether-à-go-go-Related Gene) inhibition is a significant finding from a safety perspective, as hERG channel blockade can be associated with cardiac arrhythmias. On the other hand, the predictions for Ames toxicity and carcinogenicity are favorable, indicating a low likelihood of mutagenic or carcinogenic properties.

In silico ADMET profiling is a foundational component of modern medicinal chemistry, providing essential guidance for the selection and optimization of lead compounds. While the data for the tetrahydro- derivative provides a useful surrogate, dedicated computational and subsequent experimental studies on this compound are necessary to fully elucidate its pharmacokinetic and safety profile.

Applications in Medicinal Chemistry and Drug Discovery Research

Development as Key Intermediates in Pharmaceutical Synthesis

7-Iodoisoquinoline and its derivatives are significant as key intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of the iodine atom at the 7-position of the isoquinoline (B145761) scaffold makes it a versatile building block for various coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is crucial for developing novel therapeutic agents.

One of the prominent methods for utilizing halogenated isoquinoline intermediates like this compound is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds, which is a common step in the synthesis of many biologically active molecules. The synthesis often involves the use of palladium catalysts such as palladium acetate (B1210297) (Pd(OAc)2) and various bases like sodium tert-butoxide.

A notable application of a 7-substituted isoquinoline derivative is as a key intermediate in the synthesis of Roxadustat, a drug used to treat anemia associated with chronic kidney disease. Specifically, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, which can be synthesized from a 7-substituted precursor, is a crucial component of Roxadustat. The development of efficient, one-step reactions to produce such key intermediates under mild conditions is a significant focus of research to improve production efficiency for industrial-scale synthesis.

Furthermore, the isoquinoline framework itself is a core structure in numerous natural products and synthetic drugs, highlighting the importance of intermediates like this compound in medicinal chemistry. Its use extends to the production of dyes and other industrial chemicals, underscoring its broad utility. The strategic placement of the iodo group allows for regioselective modifications, which is a critical aspect in the design and synthesis of targeted therapeutic agents.

Exploration of Diverse Pharmacological Activities

The isoquinoline nucleus is a well-established pharmacophore, and derivatives of this compound have been investigated for a multitude of pharmacological activities. These studies have revealed potential therapeutic applications across various disease areas.

Derivatives of isoquinoline, including those that can be synthesized from this compound, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Research has shown that certain isoquinoline derivatives can effectively inhibit the growth of various cancer cell lines, including ovarian, breast, and lung cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 μg/mL, respectively. The primary mechanism of their cytotoxicity was determined to be the induction of apoptosis. Further investigation in a xenograft mouse model confirmed their ability to decrease tumor growth.

The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways involved in cell survival and death. One such pathway involves the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells. The aforementioned isoquinoline derivatives were shown to downregulate several IAPs, including XIAP, cIAP-1, and survivin, thereby promoting caspase-induced apoptosis.

Another isoquinoline derivative, identified as Compound 2, was selected from a screening of 11 compounds for its ability to inhibit tumor cell growth with low toxicity to normal cells. This compound was effectively encapsulated into transferrin-conjugated liposomes for targeted delivery to tumor cells that overexpress the transferrin receptor, enhancing its therapeutic potential.

Furthermore, some isoquinoline alkaloids have been shown to induce apoptosis through intrinsic pathways, making them relevant for drug development. For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) significantly inhibited the proliferation of HL-60 human leukemia cells with an IC50 value of 86 nM. At higher concentrations, AM6-36 induced apoptosis by up-regulating p38 MAPK and JNK phosphorylation and down-regulating the c-Myc oncogene.

The table below summarizes the anticancer activity of selected isoquinoline derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action |

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | Apoptosis induction via IAP downregulation. |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | Apoptosis induction via IAP downregulation. |

| AM6-36 | HL-60 (Leukemia) | 86 nM | G2/M cell cycle arrest and apoptosis induction. |

| Lamellarin D | Various | 38-110 nM | Cytotoxicity. |

| Lamellarin K | Various | 38-110 nM | Cytotoxicity. |

| Lamellarin M | Various | 38-110 nM | Cytotoxicity. |

Isoquinoline derivatives have been explored for their potential to combat microbial and viral infections. Research has demonstrated their activity against a range of bacteria, fungi, and viruses.

In terms of antibacterial activity, novel synthetic isoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline was evaluated against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) ranging from 6.0 to 24.0 µg/mL in different media. This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa. Another study on chiral quaternary N-spiro ammonium (B1175870) bromides with an isoquinoline skeleton reported antimicrobial activity against Moraxella catarrhalis and Campylobacter jejuni.

Regarding antifungal activity, certain isoquinoline alkaloids have shown significant effects. A study evaluating 33 isoquinoline alkaloids found notable antifungal activity at a concentration of 8 µg/mL against Candida albicans. Specifically, chelerythrine, chelidonine, and an extract from the aerial parts of Chelidonium majus demonstrated strong antifungal activity against C. albicans.

The antiviral potential of isoquinoline derivatives has also been investigated. A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives exhibited potent activity against human cytomegalovirus (HCMV). One of the naphthyridine derivatives, A1, showed an IC50 that was 39- to 223-fold lower than that of the standard drug ganciclovir (B1264). These compounds were also active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. Furthermore, a study on isoquinoline alkaloids from Fumaria and Corydalis species revealed selective inhibition against the Parainfluenza virus (PI-3), with inhibitory concentrations ranging from 0.5 to 64 µg/mL.

The table below summarizes the antimicrobial and antiviral activities of selected isoquinoline derivatives.

| Compound/Derivative | Target Organism | Activity (MIC/IC50) |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC: 6.0-24.0 µg/mL |

| Chelerythrine | Pseudomonas aeruginosa | MIC: 1.9 mg/L |

| Sanguinarine | Staphylococcus aureus | MIC: 1.9 mg/L |

| Various Isoquinoline Alkaloids | Candida albicans | 8 µg/mL |

| Naphthyridine derivative (A1) | Human Cytomegalovirus (HCMV) | IC50 39-223 fold lower than ganciclovir |

| Various Isoquinoline Alkaloids | Parainfluenza virus (PI-3) | 0.5-64 µg/mL |

Isoquinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in various studies. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.

A study on diverse isoquinolines from Hypecoum erectum revealed that several compounds exhibited anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and TNF-α in vitro at a concentration of 5 μg/mL. Four major constituents from this plant also showed significant in vivo anti-inflammatory activity by relieving paw edema in an animal model. One of these compounds, protopine, also demonstrated remarkable analgesic effects by decreasing the number of writhes in an acetic acid-induced writhing model.

Another study investigated the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound exhibited a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, which was 3.3 times greater than that of the standard drug diclofenac (B195802) sodium in a formalin-induced arthritis model. It also showed significant analgesic activity, with a dose of 0.5 mg/kg being two times more potent than metamizole (B1201355) sodium and acetylsalicylic acid.

The anti-inflammatory mechanism of some isoquinoline alkaloids involves the modulation of key signaling pathways. For example, Litcubanine A, a novel isoquinoline alkaloid, was found to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages via the NF-κB pathway. This led to a decrease in the secretion of inflammatory factors including iNOS, TNF-α, and IL-1β. Berberine (B55584), another well-known isoquinoline alkaloid, has been shown to exert anti-inflammatory effects by inhibiting the production of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

The table below summarizes the anti-inflammatory and analgesic activities of selected isoquinoline derivatives.

| Compound/Derivative | Activity | Model/Assay | Key Findings |

| Protopine | Anti-inflammatory & Analgesic | In vitro (COX-2, IL-1β, TNF-α inhibition) & In vivo (paw edema, writhing test) | Significantly relieved paw edema and decreased writhing. |

| Oxyhydrastinin | Analgesic | In vivo (writhing test) | Remarkably decreased the number of writhing. |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory & Analgesic | In vivo (formalin arthritis, pain irritation threshold) | 3.3x more potent anti-inflammatory effect than diclofenac sodium; 2x more potent analgesic effect than metamizole sodium. |

| Litcubanine A | Anti-inflammatory | In vitro (LPS-induced macrophages) | Inhibited NF-κB pathway and secretion of iNOS, TNF-α, and IL-1β. |

| Berberine | Anti-inflammatory | Various | Inhibited production of TNF-α, COX-2, and iNOS. |

Isoquinoline alkaloids have been extensively studied for their neuroprotective effects and their ability to modulate the central nervous system (CNS). These compounds have shown potential in protecting against neuronal damage and in the treatment of neurodegenerative diseases.

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include inhibiting neuroinflammation, combating oxidative stress, regulating autophagy, and inhibiting intracellular calcium overload. For instance, berberine has been shown to exert neuroprotective effects by reducing neuroinflammation through the inhibition of pro-inflammatory cytokines like TNF-α and COX-2. It can also protect against oxidative stress, which is a key factor in many neurological disorders.

Nuciferine, another isoquinoline alkaloid, has been found to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). Tetrahydropalmatine has been shown to regulate autophagy, a cellular process that is crucial for neuronal health, by reactivating the PI3K/AKT/mTOR pathway.

A study on compounds isolated from the embryo of Nelumbo nucifera seeds identified two isoquinoline derivatives, 1,2,3,4-tetrahydro-7,8-isoquinolinediol and 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-isoquinolinediol, that significantly decreased glutamate-induced cell death in HT-22 neuronal cells. Their neuroprotective efficacy was linked to their antioxidative effects, as they were shown to reduce reactive oxygen species levels and intracellular Ca2+ accumulation.

Furthermore, the octahydrobenzo[h]isoquinoline scaffold, a conformationally-restricted phenethylamine (B48288), has been synthesized and shown to be a potent, high-affinity, full D1 dopamine (B1211576) receptor-selective agonist. This highlights the potential of isoquinoline-based structures in developing therapeutics for dopamine-related CNS disorders.

The table below summarizes the neuroprotective effects of selected isoquinoline derivatives.

| Compound/Derivative | Neuroprotective Mechanism | Model/Assay | Key Findings |

| Berberine | Anti-neuroinflammation, Anti-oxidative stress | Various | Reduces pro-inflammatory cytokines and protects against oxidative damage. |

| Nuciferine | Anti-oxidative stress, Autophagy regulation | Diabetic rat model | Restores antioxidant enzyme activity. |

| Tetrahydropalmatine | Autophagy regulation | Rat I/R injury model | Reactivates the PI3K/AKT/mTOR pathway. |

| 1,2,3,4-tetrahydro-7,8-isoquinolinediol | Antioxidative effect | HT-22 neuronal cells | Decreased glutamate-induced cell death. |

| 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-isoquinolinediol | Antioxidative effect | HT-22 neuronal cells | Decreased glutamate-induced cell death. |

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes that are implicated in disease pathogenesis, making them attractive targets for drug discovery.

One area of interest is the inhibition of kinases, a class of enzymes often involved in cancer progression. A "merging by design" strategy has been used to develop potent kinase inhibitors from an isoquinoline template. By merging a 5-substituted isoquinoline derivative with a 7-substituted derivative, a highly potent compound was generated that acted as a kinase inhibitor at sub-nanomolar concentrations. Further optimization of this 5,7-disubstituted isoquinoline led to a compound with good efficacy in an animal model of rheumatoid arthritis.

Isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a critical therapeutic target in certain cancers. Replacing a quinoline (B57606) moiety with isoquinoline resulted in compounds with significantly improved selectivity for HER2 over EGFR. One representative compound, 14f, demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the drug lapatinib.

The methyltransferase-like 3 (METTL3)/METTL14 complex, an RNA methyltransferase, is another important target, particularly in cancer. Substituted 5,6-dihydroisoquinoline[3,2-alpha]isoquinoline-7-onium derivatives have been developed as specific inhibitors of METTL3 and METTL14. These inhibitors have shown potential for the treatment of cancer. Pharmacological inhibition of the METTL3/14 complex with the small molecule STM2457 has been shown to suppress neuroblastoma growth and promote cell differentiation.

In the context of antimicrobial activity, isoquinoline derivatives have been investigated as inhibitors of bacterial enzymes. While specific studies on this compound targeting DNA gyrase and topoisomerase II were not prominently found in the search results, the broader class of isoquinoline alkaloids has been reported to interfere with bacterial processes, suggesting potential enzymatic targets.

The table below summarizes the enzyme inhibitory activity of selected isoquinoline derivatives.

| Compound/Derivative | Target Enzyme | Therapeutic Area | Key Findings |

| 5,7-disubstituted isoquinoline | Kinase | Rheumatoid Arthritis | Potent kinase inhibitor with good in vivo efficacy. |

| Isoquinoline-tethered quinazoline (e.g., 14f) | HER2 | Cancer | Enhanced selectivity for HER2 over EGFR and potent cellular inhibition. |

| Substituted 5,6-dihydroisoquinoline[3,2-alpha]isoquinoline-7-onium derivative | METTL3/METTL14 | Cancer | Specific inhibitor of METTL3/METTL14 with anti-tumor potential. |

| STM2457 | METTL3/14 complex | Neuroblastoma | Suppressed tumor growth and promoted differentiation. |

Neuroprotective Effects and CNS Modulation

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The strategic placement of an iodine atom at the 7-position of the isoquinoline ring profoundly influences the molecule's steric, electronic, and lipophilic properties, which are critical for its interaction with biological targets. Structure-Activity Relationship (SAR) studies involving 7-substituted isoquinolines are crucial for lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

Systematic evaluation of various substituents at the 7-position of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core has provided valuable insights for designing selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine (B1671497) biosynthesis. A key challenge is that many PNMT inhibitors also bind to the α2-adrenoceptor. Quantitative Structure-Activity Relationship (QSAR) studies revealed that lipophilicity and steric factors at the 7-position affect binding at both sites similarly. However, electronic effects are differential; electron-withdrawing groups favor PNMT inhibition while disfavoring α2-adrenoceptor affinity, providing a clear strategy for improving selectivity.

For instance, research on 3-alkyl-7-substituted-THIQs demonstrated that substituents like nitro, bromo, and aminosulfonyl at the 7-position significantly impact activity and selectivity. The 7-aminosulfonyl-THIQs, in particular, showed high selectivity for PNMT over the α2-adrenoceptor. In a different context, SAR studies on N-(2-arylethyl) isoquinoline derivatives as antagonists for the human scavenger receptor CD36 found that a methoxyl group at the 7-position, combined with a hydroxyl group at the 6- or 8-position, conferred potent activity.

Fragment-based drug design has also utilized the 7-substituted isoquinoline scaffold. In one study, a 7-substituted isoquinoline fragment was merged with a 5-substituted fragment to generate a highly potent kinase inhibitor for treating rheumatoid arthritis, demonstrating the value of this position in optimizing molecular interactions.

Table 1: SAR Findings for 7-Substituted Isoquinoline Derivatives

| Scaffold | Substituent at C7 | Target | Key SAR Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Electron-withdrawing groups (e.g., -NO2, -SO2NH2) | PNMT vs. α2-adrenoceptor | Increases selectivity for PNMT over α2-adrenoceptors. | |

| N-(2-arylethyl) isoquinoline | -OCH3 (with -OH at C6 or C8) | CD36 Scavenger Receptor | Combination affords good antagonist activity. | |

| Isoquinoline | Various (merged with C5 substituent) | Protein Kinase C ζ (PKCζ) | Merging 5- and 7-substituted fragments led to a highly potent and efficacious inhibitor. | |

| Dibenz[f,ij]isoquinoline | Various side chains | Anticancer Activity | The position of side chains on the isoquinoline core significantly affects cytotoxicity. |

Design and Synthesis of Radiolabeled Imaging Agents